

In-Depth Technical Guide: FD-838 (CAS Number 110341-78-1)

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Compound of Interest

Compound Name: FD-838

Cat. No.: B15587308

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Introduction

FD-838 is a natural product classified as a hetero-spirocyclic gamma-lactam alkaloid.^[1] It has been isolated from the mycelia of the basidiomycete *Hericium erinaceum* and the endophytic fungus *Aspergillus* sp.. Structurally related to the pseurotin family of compounds, **FD-838** has garnered scientific interest due to its notable biological activities, including antifungal, antileishmanial, and anticancer properties. This document provides a comprehensive technical overview of **FD-838**, summarizing its chemical and physical properties, biological activities with available quantitative data, and detailed experimental protocols for its study.

Physicochemical Properties

FD-838 is a white powder with a molecular formula of $C_{22}H_{21}NO_7$ and a molecular weight of 411.41 g/mol.^[1] While specific data for its melting and boiling points are not readily available in the reviewed literature, its solubility has been characterized.

Table 1: Physicochemical Properties of **FD-838**

Property	Value	Citation(s)
CAS Number	110341-78-1	[1]
Molecular Formula	C ₂₂ H ₂₁ NO ₇	[1]
Molecular Weight	411.41 g/mol	[1]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Storage	Desiccate at -20°C	[1]

Biological Activity

FD-838 has demonstrated a range of biological activities, with the most prominent being its antifungal and anticancer effects.

Antifungal Activity

FD-838 exhibits significant inhibitory effects against certain plant fungal pathogens.

Table 2: Antifungal Activity of **FD-838**

Fungal Species	Activity Metric	Value	Positive Control	Citation(s)
Botrytis cinerea	Minimum Inhibitory Concentration	6.25 µM	Carbendazim	[1]
Glomerella cingulata	Minimum Inhibitory Concentration	6.25 µM	Carbendazim	[1]

Anticancer Activity

FD-838 has shown moderate cytotoxic activity against various cancer cell lines.

Table 3: Anticancer Activity of **FD-838**

Cell Line	Activity Metric	Value	Citation(s)
P388	IC ₅₀	Not Reported (Moderate Activity)	[1]
HL-60	IC ₅₀	Not Reported (Moderate Activity)	[1]

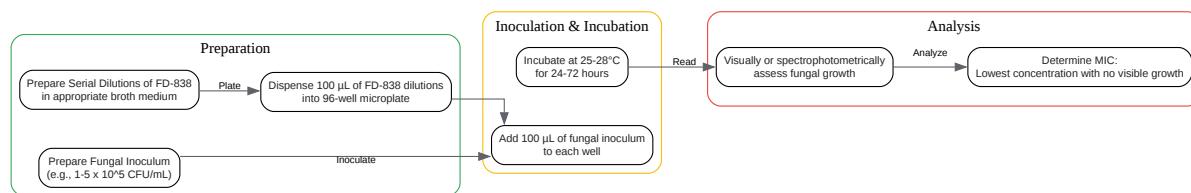
Experimental Protocols

The following are detailed methodologies for key experiments related to the biological evaluation of **FD-838**.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungal pathogens like *Botrytis cinerea*.

Experimental Workflow: Antifungal Susceptibility Testing



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **FD-838**.

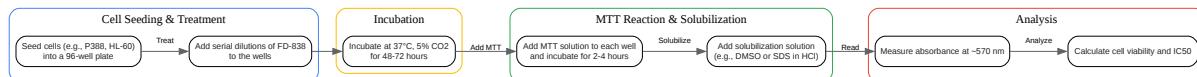
Methodology:

- Fungal Culture Preparation: Culture the fungal strain (e.g., *Botrytis cinerea*) on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C until sufficient sporulation is observed.
- Inoculum Preparation: Prepare a spore suspension in sterile saline or a suitable broth. Adjust the concentration to approximately $1-5 \times 10^5$ Colony Forming Units (CFU)/mL.
- Compound Dilution: Prepare a stock solution of **FD-838** in a suitable solvent (e.g., DMSO). Perform serial dilutions in a liquid broth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of final concentrations to be tested.
- Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted **FD-838**. Include positive (no compound) and negative (no inoculum) controls.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 24-72 hours), allowing for visible growth in the positive control wells.
- MIC Determination: The MIC is determined as the lowest concentration of **FD-838** at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is applicable for suspension cell lines like P388 and HL-60.

Experimental Workflow: MTT Assay for Anticancer Activity



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Caption: Workflow for assessing the anticancer activity of **FD-838** using the MTT assay.

Methodology:

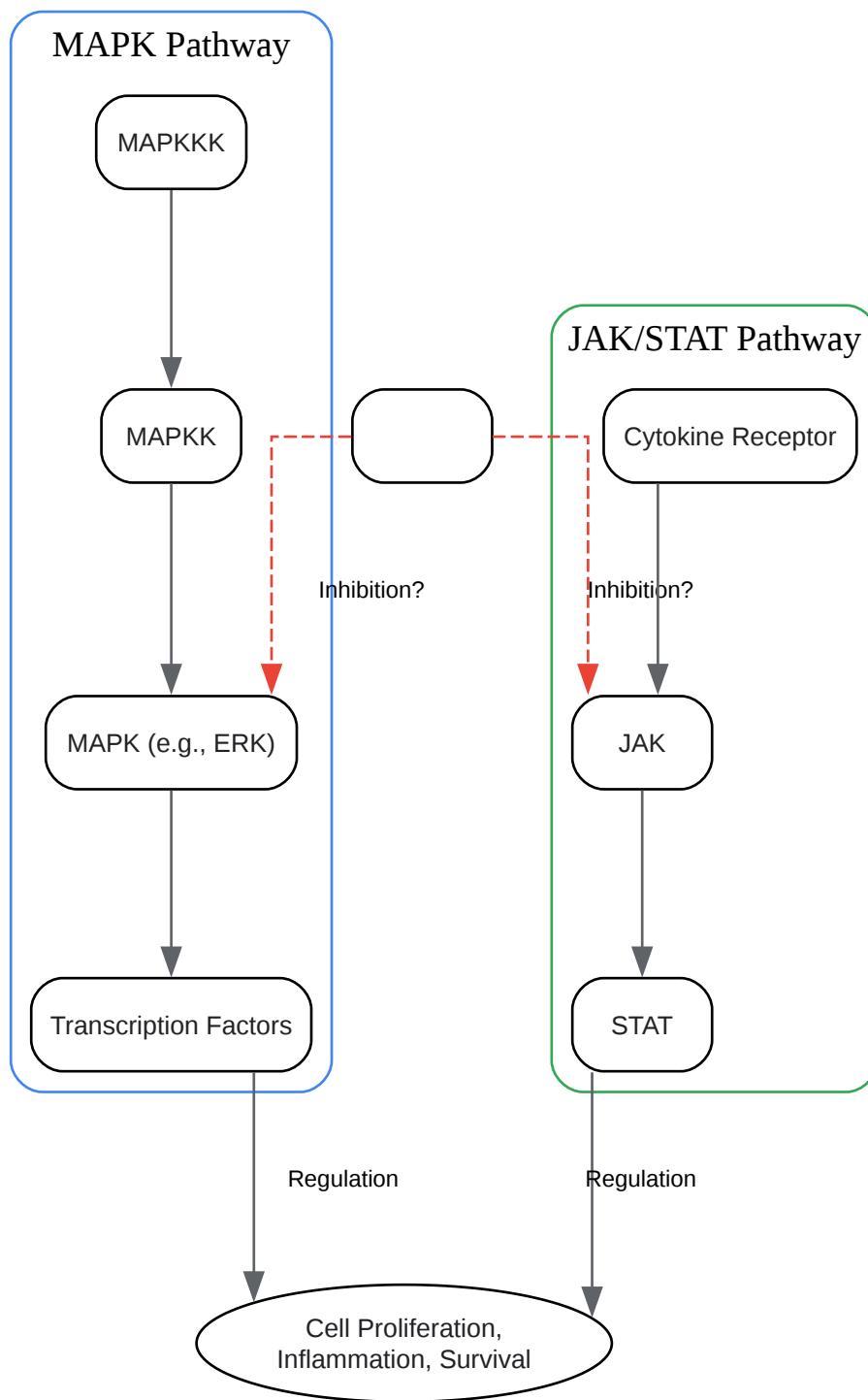
- Cell Culture: Culture P388 or HL-60 cells in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
- Compound Treatment: Prepare a stock solution of **FD-838** in DMSO and perform serial dilutions in the cell culture medium. Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
- Incubation: Incubate the treated plates for a specified duration (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC_{50} value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by **FD-838** are limited, its structural similarity to pseurotin A suggests potential mechanisms of action. Pseurotin A has been reported to influence key cellular signaling cascades involved in inflammation, cell proliferation, and survival.

Hypothesized Signaling Pathway Inhibition by **FD-838**



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Caption: Hypothesized inhibitory effects of **FD-838** on the MAPK and JAK/STAT pathways.

Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by **FD-838**. Investigating its impact on the Mitogen-Activated Protein

Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways would be a logical next step in understanding its mechanism of action, given the known activities of its structural analogs.

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References

- 1. texaschildrens.org [texaschildrens.org]
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